(R)-3-Tert-butoxycarbonylamino-3-cyclobutyl-propionic acid

Description

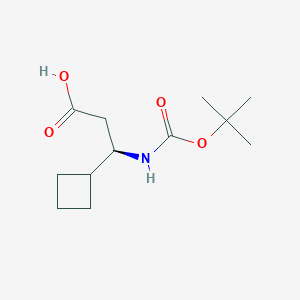

(R)-3-Tert-butoxycarbonylamino-3-cyclobutyl-propionic acid is a chiral organic compound featuring a cyclobutyl ring, a tert-butoxycarbonyl (Boc) protecting group, and a propionic acid backbone. Its molecular formula is C₁₃H₂₃NO₄, with a molecular weight of 281.33 g/mol. This compound is primarily utilized in pharmaceutical research as a building block for peptidomimetics or enzyme inhibitors, leveraging its stereochemical specificity and modular functional groups .

Properties

Molecular Formula |

C12H21NO4 |

|---|---|

Molecular Weight |

243.30 g/mol |

IUPAC Name |

(3R)-3-cyclobutyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9(7-10(14)15)8-5-4-6-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m1/s1 |

InChI Key |

DSBXGUITJZILAS-SECBINFHSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1CCC1 |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1CCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Tert-butoxycarbonylamino-3-cyclobutyl-propionic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable cyclobutyl-containing precursor.

Protection: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

Formation of the Propionic Acid Moiety: The propionic acid moiety is introduced through a series of reactions, including alkylation and oxidation.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

Industrial production of ®-3-Tert-butoxycarbonylamino-3-cyclobutyl-propionic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-3-Tert-butoxycarbonylamino-3-cyclobutyl-propionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

®-3-Tert-butoxycarbonylamino-3-cyclobutyl-propionic acid has several scientific research applications, including:

Chemistry: It serves as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-3-Tert-butoxycarbonylamino-3-cyclobutyl-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in biochemical reactions. The cyclobutyl ring provides structural rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Cyclobutyl vs.

- Steric Effects : The cyclobutyl group’s compact structure may reduce steric hindrance compared to bulkier substituents like phenyl, enhancing accessibility for nucleophilic attacks.

Stability and Reactivity

- The Boc group in all analogs provides stability against acidic conditions but is cleavable under strong acids (e.g., trifluoroacetic acid).

- The cyclobutyl ring’s strain may render the target compound more prone to thermal degradation compared to the piperidine analog’s stable heterocyclic structure .

Biological Activity

(R)-3-Tert-butoxycarbonylamino-3-cyclobutyl-propionic acid, a chiral amino acid derivative, is recognized for its unique structural properties that facilitate its application in various biochemical and pharmaceutical contexts. This compound features a cyclobutyl group, which contributes to its rigidity, and a tert-butoxycarbonyl (Boc) protecting group, commonly utilized in organic synthesis. Understanding the biological activity of this compound is crucial for its potential applications in drug development and enzyme studies.

- Molecular Formula : C12H19NO4

- Molecular Weight : 239.29 g/mol

- Structure : The compound's structure includes a cyclobutyl moiety and a Boc-protected amino group, which enhances its stability during chemical reactions.

The biological activity of this compound can be attributed to its interaction with various molecular targets, particularly enzymes and receptors. The compound may act as a substrate or inhibitor, influencing metabolic pathways and enzyme-substrate interactions.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby altering their activity.

- Modulation of Biochemical Pathways : It may affect pathways involved in inflammation and metabolic regulation by acting on key enzymes.

Biological Applications

- Peptide Synthesis : Utilized as a building block for synthesizing peptides due to its stability and reactivity.

- Drug Development : Investigated for potential use in designing enzyme inhibitors that could target various diseases.

- Biochemical Studies : Employed in studies examining enzyme-substrate interactions, particularly in chiral environments.

Case Studies

- Inhibition Studies : Research has demonstrated that derivatives of this compound exhibit significant inhibitory effects on certain enzymes involved in lipid metabolism. For instance, compounds derived from this structure showed IC50 values indicating potent inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme linked to inflammation .

- Synthesis and Structure-Activity Relationship (SAR) : Studies exploring the SAR of related compounds have revealed that modifications to the cyclobutyl group can enhance or diminish biological activity, emphasizing the importance of structural integrity in achieving desired inhibitory effects .

Comparative Analysis

| Compound | Activity | Comments |

|---|---|---|

| This compound | Moderate | Effective in inhibiting NAAA; potential for drug development |

| (S)-3-Amino-3-cyclobutyl-propionic acid | High | Lacks Boc protection; more reactive but less stable |

| (S)-3-Tert-butoxycarbonylamino-3-cyclopropyl-propionic acid | Low | Different steric properties lead to reduced activity |

Q & A

Q. Q1. What are the standard synthetic routes for preparing (R)-3-Tert-butoxycarbonylamino-3-cyclobutyl-propionic acid, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group followed by cyclobutyl group incorporation. A common approach is:

Amino Protection : React the starting amino acid with di-tert-butyl dicarbonate (Boc anhydride) in a basic medium (e.g., NaHCO₃) to introduce the Boc group .

Cyclobutyl Functionalization : Use coupling reagents (e.g., EDC/HOBt) to conjugate the cyclobutyl moiety to the amino acid backbone.

Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Characterization :

Q. Q2. How does the Boc group influence the compound’s solubility and reactivity in peptide synthesis?

Methodological Answer:

- Solubility : The Boc group enhances solubility in organic solvents (e.g., DCM, THF) due to its hydrophobic tert-butyl moiety, facilitating solid-phase peptide synthesis (SPPS). However, aqueous solubility decreases, requiring polar aprotic solvents for reactions .

- Reactivity : The Boc group is acid-labile (removed with TFA), making it compatible with base-sensitive substrates. Its steric bulk can slow coupling kinetics, necessitating optimized conditions (e.g., DIPEA as a base) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in enantiomeric purity data between chiral HPLC and optical rotation measurements?

Methodological Answer: Contradictions may arise from:

Impurity Interference : Trace solvents or diastereomers in HPLC may skew retention times. Validate with orthogonal methods (e.g., circular dichroism) .

Calibration Errors : Ensure chiral HPLC columns (e.g., Chiralpak IA/IB) are calibrated with pure enantiomer standards.

Sample Preparation : Degradation during storage (e.g., hygroscopicity) may alter optical rotation. Conduct measurements immediately after lyophilization .

Q. Q4. What computational strategies predict the stability of the cyclobutyl moiety under varying pH conditions?

Methodological Answer:

MD Simulations : Use molecular dynamics (e.g., GROMACS) to model cyclobutyl ring strain under acidic (pH 2-4) and basic (pH 8-10) conditions.

DFT Calculations : Assess bond dissociation energies (BDEs) for cyclobutyl C-C bonds to predict hydrolysis susceptibility .

Experimental Validation : Correlate computational data with accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) and LC-MS monitoring .

Q. Q5. How can the compound’s bioactivity be optimized for protease inhibition studies?

Methodological Answer:

Structure-Activity Relationship (SAR) : Modify the cyclobutyl group’s substituents (e.g., fluorination to enhance binding affinity) .

Crystallography : Co-crystallize with target proteases (e.g., HIV-1 protease) to identify key hydrogen bonds between the Boc group and active-site residues .

Kinetic Assays : Measure values using fluorogenic substrates under pseudo-first-order conditions .

Q. Q6. What analytical methods detect degradation products during long-term storage?

Methodological Answer:

Forced Degradation Studies : Expose the compound to heat (60°C), light (ICH Q1B), and humidity (75% RH).

HPLC-PDA/ELSD : Identify degradation peaks (e.g., de-Boc products or cyclobutyl ring-opened derivatives).

LC-HRMS : Assign structures to degradants via exact mass and MS/MS fragmentation .

Data Contradiction Analysis

Q. Q7. How to address discrepancies between computational binding affinity predictions and experimental IC₅₀ values?

Methodological Answer:

Docking Artifacts : Re-run docking (e.g., AutoDock Vina) with explicit solvent models and flexible side chains.

Entropy Effects : Include entropy-enthalpy compensation analysis (e.g., ITC) to account for solvation/desolvation penalties .

Protonation States : Ensure ligand and receptor ionization states (e.g., at physiological pH) are modeled accurately .

Q. Q8. Why might NMR spectra show unexpected splitting patterns for the cyclobutyl protons?

Methodological Answer:

Dynamic Effects : Cyclobutyl ring puckering at room temperature causes signal splitting. Use variable-temperature NMR (e.g., -20°C to 60°C) to observe coalescence .

Diastereomer Formation : Check for epimerization during synthesis via - COSY to confirm coupling constants .

Stability and Compatibility

Q. Q9. What conditions destabilize the Boc group during peptide coupling?

Methodological Answer:

Q. Q10. How to mitigate racemization during solid-phase synthesis of Boc-protected derivatives?

Methodological Answer:

Low-Temperature Coupling : Perform reactions at 0-4°C to reduce base-catalyzed racemization.

Minimize Base Exposure : Use weaker bases (e.g., collidine) instead of DIEA.

Racemization Assays : Monitor via Marfey’s reagent derivatization and HPLC analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.